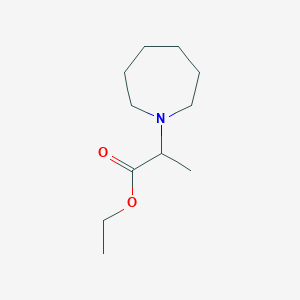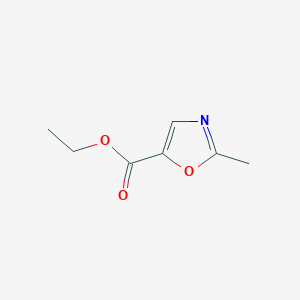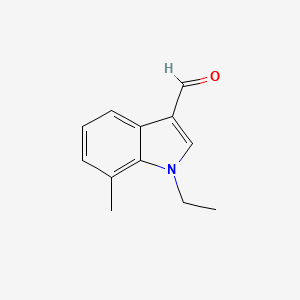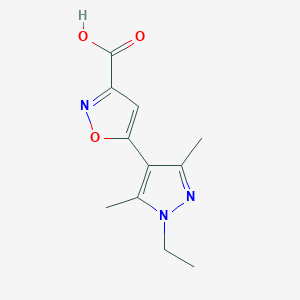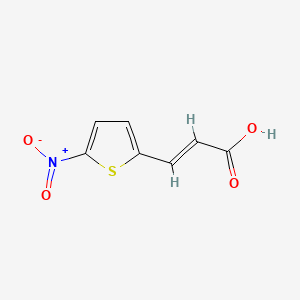
3-(5-Nitrothiophen-2-yl)acrylic acid
Vue d'ensemble
Description
The compound of interest, 3-(5-Nitrothiophen-2-yl)acrylic acid, is a derivative of acrylic acid with a nitro group and a thiophene ring. It is related to various compounds studied for their potential applications in pharmaceuticals and materials science. The studies on similar compounds, such as 3-(5-nitro-2-furyl)acrylic acid derivatives, have shown that these compounds can be synthesized in good yield and have interesting properties that could be useful in the development of new antimicrobials and other applications .
Synthesis Analysis
The synthesis of related compounds, such as 3-(5-nitro-2-furyl)acrylic acid derivatives, involves direct nitration and condensation reactions. For instance, 3-(5-Nitro-2-thienyl) acrylic acid was synthesized by direct nitration of 3-(2-thienyl) acrylic acid, which was obtained from 2-thiophenecarboxaldehyde . Additionally, the synthesis of furan compounds with nitro and furyl groups has been reported, where isomerization and bromination reactions were used to obtain various derivatives . These methods could potentially be adapted for the synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid.
Molecular Structure Analysis
Quantum chemical calculations have been performed on small oligomers to propose a structural model for polythiophene derivatives, which could be similar to the structure of 3-(5-Nitrothiophen-2-yl)acrylic acid. These calculations include the determination of minimum energy conformations and rotational profiles, which are crucial for understanding the molecular structure and reactivity of such compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to form various derivatives through reactions with amines, alcohols, or phenols. For example, amide and ester derivatives of 3-(5-nitro-2-thienvl)acrylic acid were prepared by condensation with the respective reactants . Furthermore, the bromination of these esters led to the formation of bromo derivatives, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives have been studied, providing insights into their vapor pressures, enthalpies of sublimation, and formation enthalpies. These properties are essential for understanding the stability and reactivity of the compounds . Additionally, the solubility of these compounds in various solvents and their antibacterial activities have been reported, which are important factors for their potential applications .
Applications De Recherche Scientifique
Solar Cell Applications
3-(5-Nitrothiophen-2-yl)acrylic acid has been studied for its potential in solar cell applications. Researchers have explored organic sensitizers that include this compound for their ability to convert sunlight into electricity efficiently. In a study, organic sensitizers were engineered at the molecular level, demonstrating high incident photon-to-current conversion efficiencies when anchored onto TiO2 films (Kim et al., 2006). These findings suggest that 3-(5-Nitrothiophen-2-yl)acrylic acid derivatives can be effective in enhancing solar cell performance.
Polymer Research
The structural and electronic properties of polymers containing 3-(5-Nitrothiophen-2-yl)acrylic acid have been extensively studied. A combined theoretical and experimental approach was used to study poly(3-thiophen-3-yl acrylic acid), revealing significant insights into its structure and properties (Bertran et al., 2008). Such research underscores the compound's relevance in developing new polythiophene derivatives with applications in materials science.
Genosensor Development
3-(5-Nitrothiophen-2-yl)acrylic acid has also been utilized in the development of genosensors. A study described the synthesis of a new functionalized terthiophene monomer with an unsaturated side chain, derived from this compound, for constructing genosensors. This application demonstrates the compound's utility in bioanalytical chemistry (Peng et al., 2007).
Thermodynamic Research
Thermodynamic properties of derivatives of 3-(5-Nitrothiophen-2-yl)acrylic acid have been investigated to understand their physical and chemical behaviors better. Research focusing on the determination of standard enthalpies of sublimation and formation enthalpies at different temperatures provided valuable data for optimizing synthesis and application processes (Dibrivnyi et al., 2019).
Antimicrobial Research
Although this area of research may border on drug use, it's important to note that studies have explored the synthesis of 3-(5-Nitro-2-thienvl)acrylic acid derivatives and their antibacterial activities. This indicates the compound's potential in developing new antimicrobial agents (Kimura et al., 1962).
Propriétés
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJCRPJUZLOCIE-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17163-22-3, 50868-70-7 | |
| Record name | 17163-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)
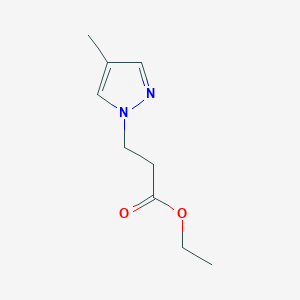


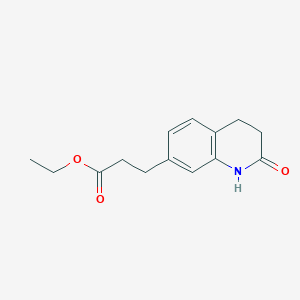
![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)
